molecular formula C16H18BrN5O B11065059 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B11065059
M. Wt: 376.25 g/mol
InChI Key: FXPMDFPKRRFYJS-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:

Chemical Reactions Analysis

The compound may undergo several reactions, such as:

  • Substitution Reactions: : The bromine atom can participate in substitution reactions (e.g., nucleophilic substitution) to form new derivatives.

  • Oxidation/Reduction: : Depending on reaction conditions, the compound may undergo oxidation or reduction processes.

  • Common Reagents: : Reagents like sodium hydroxide (NaOH), acids, and metal catalysts are commonly used in benzimidazole chemistry.

  • Major Products: : The specific products formed from these reactions would depend on the reaction conditions and substituents.

Scientific Research Applications

Research on benzimidazole derivatives has revealed their significance in various fields:

Mechanism of Action

The exact mechanism of action for this specific compound remains elusive. benzimidazole derivatives often interact with cellular targets, modulating enzymes, receptors, or DNA. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have information on direct analogs, benzimidazole derivatives share similarities with other heterocyclic compounds. Their uniqueness lies in the combination of the benzimidazole core, acetamide group, and bromine substituent.

Properties

Molecular Formula

C16H18BrN5O

Molecular Weight

376.25 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C16H18BrN5O/c1-10-16(17)11(2)22(21-10)9-15(23)18-8-7-14-19-12-5-3-4-6-13(12)20-14/h3-6H,7-9H2,1-2H3,(H,18,23)(H,19,20)

InChI Key

FXPMDFPKRRFYJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCC2=NC3=CC=CC=C3N2)C)Br

Origin of Product

United States

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